4-氨基噻吩-2-碳腈

描述

4-Aminothiophene-2-carbonitrile is a versatile compound that serves as a key intermediate in the synthesis of various heterocyclic compounds. The presence of both amino and nitrile functional groups allows for a wide range of chemical transformations, making it a valuable building block in medicinal chemistry and materials science .

Synthesis Analysis

The synthesis of 4-Aminothiophene-2-carbonitrile derivatives can be achieved through several methods. One approach involves the transesterification of trimethyl orthoacetate, which introduces alkoxy substituents into the 2-aminothiophene ring system, allowing for the efficient introduction of diverse alkoxy substituents . Another method reported is the thermally promoted elimination/decarboxylation followed by nucleophilic cyclization starting from 2-aminothiophene-3-carboxylate esters to yield thieno[2,3-b]pyridine-5-carbonitriles . A stereoselective synthesis has also been developed for trans-isomers of 2-amino-4,5-dihydrothiophene-3-carbonitriles using base-catalyzed reactions of phenacyl thiocyanate with 3-(het)aryl-2-cyanoprop-2-enethioamides . Additionally, a four-component reaction involving the Michael addition and the Gewald reaction has been utilized to create a compound containing an indole and a 2-aminothiophene moiety .

Molecular Structure Analysis

The molecular structure of 4-Aminothiophene-2-carbonitrile derivatives has been characterized by various techniques, including X-ray diffraction analysis. For instance, the structure of (4R,5S/4S,5R)-2-Amino-5-benzoyl-4-(2-chlorophenyl)-4,5-dihydrothiophene-3-carbonitrile was elucidated, revealing the stereochemistry of the synthesized compounds . The crystal structure of related compounds has shown that the fused-ring system can be buckled due to an ethylene linkage, with substituents such as chlorophenyl or dimethoxyphenyl groups twisted at various angles relative to the core aromatic ring .

Chemical Reactions Analysis

4-Aminothiophene-2-carbonitrile undergoes a variety of chemical reactions due to its reactive functional groups. For example, its reaction with heterocumulenes does not yield the expected thieno[2,3-d]pyrimidine derivatives but instead leads to substituted dithieno-[2',3':4,3][2',3':8,9]pyrimido[3,4-a]pyrimid-7-thiones or -7-ones, depending on the reagents used . The mass spectra of 4-alkoxy-5-amino-3-methylthiophene-2-carbonitriles have been studied, revealing the main fragmentation routes of molecular ions under electron and chemical ionization, which are influenced by the nature of the substituents .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Aminothiophene-2-carbonitrile derivatives are influenced by their molecular structure and substituents. The mass spectrometric analysis provides insights into the stability of molecular ions and the fragmentation patterns, which are indicative of the compound's reactivity under various ionization conditions . The crystallographic studies contribute to understanding the solid-state properties, such as molecular packing and hydrogen bonding patterns, which can affect the compound's solubility and melting point .

科学研究应用

-

Medicinal Chemistry

- Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds .

- They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

- For example, suprofen has a 2-substituted thiophene framework and is known as nonsteroidal anti-inflammatory drug and articaine as 2,3,4-trisubstituent thiophene (3-n-propylamino-α-propionylamino-2-carbomethoxy-4-methyl-thiophene hydrochloride), is used as a voltage-gated sodium channel blocker and dental anesthetic in Europe .

-

Pharmaceutical Research

- Basic molecular electronic characteristics of 2-amino-4-phenylthiophene-3-carbonitrile and 2-amino-4-(-chlorophenyl) thiophene-3-carbonitrile were investigated employing Density Functional Theory (DFT) optimized at the M06-2x/6-311 + + G(d,p) level .

- The studied compounds were subjected for molecular docking assay against RNA-dependent RNA polymerase (NS5B) proteins of hepatitis B and C variant and compared with conventional drugs .

- Relative binding affinity score of above−6.10 kcal/mol validated by favourable number of hydrogen bond were observed implying great inhibitory potency against hepatitis .

-

Industrial Chemistry and Material Science

-

Electronics

-

Antiprotozoal, Antiproliferative, Antiviral, Antibacterial, and Antifungal Properties

- 2-aminothiophenes, a type of thiophene derivative, have been shown to confer biological applications in a variety of areas .

- They have been found to have antiprotozoal, antiproliferative, antiviral, antibacterial, and antifungal properties .

- For example, compound A, known as RS-C-5966451, has broad-spectrum antiviral properties .

- Derivative B, named PD 81,723, is an adenosine A1 receptor agonist used to reduce necrosis, apoptosis, and inflammation for renal ischemia–reperfusion .

- Structure C, called tinoridine, has non-steroidal anti-inflammatory effects .

-

Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) Antiviral Agents

-

Analytical Chemistry

-

Environmental Chemistry

-

Food & Beverage Testing & Manufacturing

-

Pharma & Biopharma Manufacturing

-

Protein Biology

-

Research & Disease Areas

安全和危害

未来方向

属性

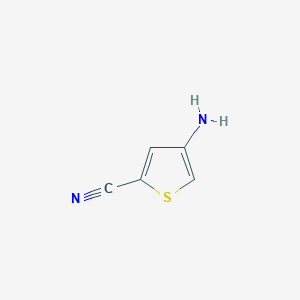

IUPAC Name |

4-aminothiophene-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2S/c6-2-5-1-4(7)3-8-5/h1,3H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAWDYANXQRLQKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80520998 | |

| Record name | 4-Aminothiophene-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80520998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Aminothiophene-2-carbonitrile | |

CAS RN |

73781-74-5 | |

| Record name | 4-Amino-2-thiophenecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73781-74-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Aminothiophene-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80520998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(2E)-3-thien-2-ylprop-2-enoyl]piperazine](/img/structure/B1282231.png)

![4-Chloropyrido[3,2-d]pyrimidine](/img/structure/B1282233.png)